Cas no 586330-45-2 (3-iodo-5-methyl-6-nitro-2h-indazole)

3-Iodo-5-methyl-6-nitro-2H-indazole is a heterocyclic compound featuring an indazole core substituted with iodine, methyl, and nitro functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The iodine moiety offers versatility for further functionalization via cross-coupling reactions, while the nitro group enhances electrophilic properties, facilitating nucleophilic substitution or reduction. The methyl group contributes to steric and electronic modulation, influencing selectivity in derivatization. Its well-defined crystalline form ensures consistent purity, critical for research applications. This compound is particularly useful in medicinal chemistry for developing targeted inhibitors or probes due to its balanced solubility and stability under standard laboratory conditions.
3-iodo-5-methyl-6-nitro-2h-indazole structure
586330-45-2 structure
Product Name:3-iodo-5-methyl-6-nitro-2h-indazole
CAS No:586330-45-2
MF:C8H6IN3O2
MW:303.056613445282
CID:1611137
PubChem ID:53399227
Update Time:2025-06-09

3-iodo-5-methyl-6-nitro-2h-indazole Chemical and Physical Properties

Names and Identifiers

    • 3-iodo-5-methyl-6-nitro-2H-indazole
    • 3-iodo-5-methyl-6-nitro-1H-Indazole
    • A1-13052
    • SCHEMBL1025990
    • DTXSID80694582
    • YXDWZCAMTKGVSY-UHFFFAOYSA-N
    • DA-23517
    • 586330-45-2
    • 3-iodo-5-methyl-6-nitro-2h-indazole
    • Inchi: 1S/C8H6IN3O2/c1-4-2-5-6(10-11-8(5)9)3-7(4)12(13)14/h2-3H,1H3,(H,10,11)
    • InChI Key: YXDWZCAMTKGVSY-UHFFFAOYSA-N
    • SMILES: IC1=C2C=C(C)C(=CC2=NN1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 302.95008
  • Monoisotopic Mass: 302.95047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 74.5Ų

Experimental Properties

  • PSA: 71.82

3-iodo-5-methyl-6-nitro-2h-indazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AG98487-5g
3-Iodo-5-methyl-6-nitro-1h-indazole
586330-45-2 95%
5g
$1151.00 2024-04-19

Additional information on 3-iodo-5-methyl-6-nitro-2h-indazole

Comprehensive Overview of 3-iodo-5-methyl-6-nitro-2h-indazole (CAS No. 586330-45-2): Properties, Applications, and Research Insights

The compound 3-iodo-5-methyl-6-nitro-2h-indazole (CAS No. 586330-45-2) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a derivative of indazole, this compound combines an iodo substituent at the 3-position, a methyl group at the 5-position, and a nitro group at the 6-position, creating a versatile scaffold for further chemical modifications. Researchers are particularly interested in its potential as a building block for drug discovery, given the growing demand for novel small-molecule inhibitors and kinase-targeting agents in oncology and inflammation studies.

In recent years, the scientific community has explored the synthetic pathways and reactivity of 3-iodo-5-methyl-6-nitro-2h-indazole to optimize its yield and purity. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to enhance its accessibility for high-throughput screening. The compound's iodo functionality makes it a valuable intermediate for palladium-catalyzed couplings, including Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal in constructing complex biologically active molecules. This aligns with the current trend in green chemistry, where efficiency and sustainability are prioritized.

The nitro group in 3-iodo-5-methyl-6-nitro-2h-indazole offers additional opportunities for derivatization, enabling the introduction of amines or other functional groups via reduction or substitution. Such transformations are critical in designing proteolysis-targeting chimeras (PROTACs), a hot topic in targeted protein degradation therapies. Furthermore, the methyl substituent contributes to the compound's lipophilicity, influencing its ADME properties—a key consideration in preclinical drug development. These attributes have led to its inclusion in fragment-based drug design libraries, addressing the rising demand for diverse chemical space exploration.

Beyond pharmaceuticals, 3-iodo-5-methyl-6-nitro-2h-indazole has potential applications in material science, particularly in the development of organic electronic materials. Its conjugated system and electron-withdrawing nitro group make it a candidate for non-linear optical (NLO) materials, which are essential for photonic devices. This intersection of chemistry and technology resonates with the increasing interest in smart materials and molecular electronics, as highlighted in recent ACS and RSC publications.

Quality control and analytical characterization of 586330-45-2 rely on techniques like HPLC, NMR, and mass spectrometry, ensuring compliance with ICH guidelines. Suppliers and contract research organizations (CROs) often emphasize batch-to-batch consistency, catering to the stringent requirements of GMP manufacturing. As the demand for high-purity intermediates grows, this compound's role in custom synthesis services is expected to expand, particularly in regions with robust API production infrastructure.

In summary, 3-iodo-5-methyl-6-nitro-2h-indazole (CAS No. 586330-45-2) represents a multifaceted tool for researchers navigating the frontiers of medicinal chemistry and functional materials. Its structural versatility and compatibility with modern catalytic methodologies position it as a valuable asset in addressing contemporary challenges in life sciences and nanotechnology. Future studies may uncover further applications, solidifying its relevance in an era driven by precision medicine and sustainable innovation.

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